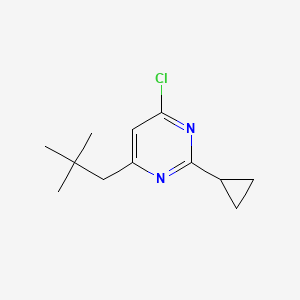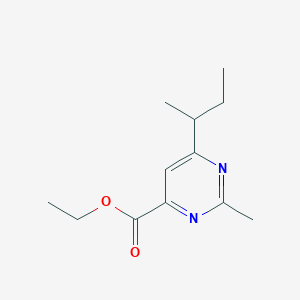
Ethyl 6-(butan-2-yl)-2-methylpyrimidine-4-carboxylate
Vue d'ensemble
Description
The compound “Ethyl 6-(butan-2-yl)-2-methylpyrimidine-4-carboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring substituted with an ethyl ester group and a butan-2-yl group. The butan-2-yl group is a four-carbon alkyl radical or substituent group derived from butane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the ethyl ester group might influence its solubility, while the butan-2-yl group might affect its reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ethyl 6-(butan-2-yl)-2-methylpyrimidine-4-carboxylate is involved in various chemical synthesis processes, demonstrating its versatility in organic chemistry. For instance, it acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, leading to highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. This reaction is facilitated by organic phosphine catalysts, showcasing the compound's reactivity and potential for creating complex molecular structures (Zhu, Lan, & Kwon, 2003).
Crystal Structure and Cytotoxic Activity
Research on 4-thiopyrimidine derivatives obtained from similar compounds highlights their significance in medicinal chemistry. The synthesis of these derivatives, followed by detailed characterization through NMR, IR, mass spectroscopies, and single-crystal X-ray diffraction, provides insights into their molecular structures. Notably, these compounds have been evaluated for cytotoxicity against various cell lines, including cancer and normal cells, offering a glimpse into their potential therapeutic applications (Stolarczyk et al., 2018).
Antimicrobial Activity
The compound's derivatives also show promise in the development of new antimicrobial agents. For example, pyrimidine glycosides derived from related molecules exhibit antimicrobial properties, emphasizing the role of these compounds in addressing microbial resistance. The synthesis and evaluation of these glycosides underscore the ongoing search for novel antimicrobials in the pharmaceutical industry (El‐Sayed et al., 2008).
Amplification of Phleomycin
Moreover, derivatives of Ethyl 6-(butan-2-yl)-2-methylpyrimidine-4-carboxylate have been explored as amplifiers of phleomycin against Escherichia coli. The synthesis of these compounds involves condensation reactions leading to pyrimidines with various substituents, demonstrating their potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 6-butan-2-yl-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-8(3)10-7-11(12(15)16-6-2)14-9(4)13-10/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLISUAQSVAXMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NC(=N1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(butan-2-yl)-2-methylpyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



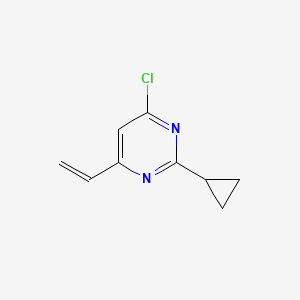
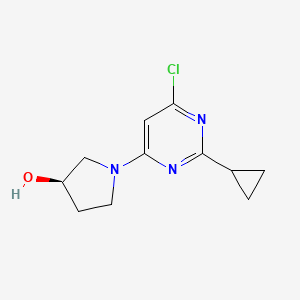


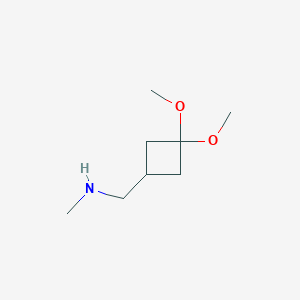
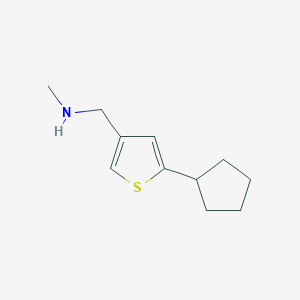
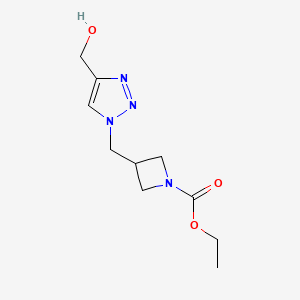

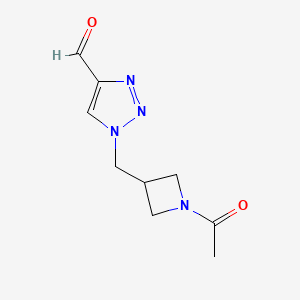

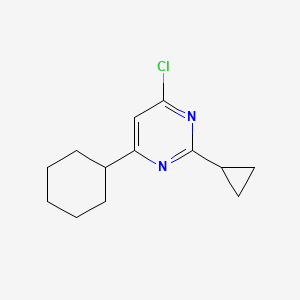
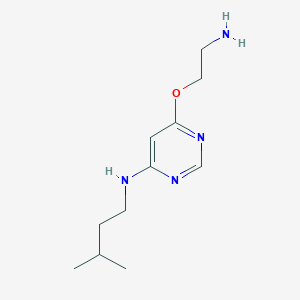
![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)
